Melibiulose
Description
Structure
2D Structure
Properties
CAS No. |
111188-56-8 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9+,10+,11-,12+/m1/s1 |
InChI Key |
RJPPRBMGVWEZRR-IYDDCBTQSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Melibiose Biosynthesis and Chemoenzymatic Synthetic Methodologies
Enzymatic Production of Melibiose (B213186)
Enzymatic methods offer a highly specific and efficient route to melibiose, primarily by targeting its parent compound, raffinose (B1225341). These biocatalytic processes are often conducted under mild conditions, making them an attractive alternative to chemical synthesis. frontiersin.org
Invertase-Mediated Hydrolysis of Raffinose for Melibiose Generation
Invertase (EC 3.2.1.26), a type of β-D-fructofuranosidase, can catalyze the hydrolysis of the glycosidic bond between the fructose (B13574) and sucrose (B13894) moieties of raffinose. frontiersin.orgbiorxiv.org This enzymatic cleavage yields melibiose and fructose as the primary products. wikipedia.orgmedkoo.com This method is considered a direct and simple way to obtain melibiose. frontiersin.org
The reaction involves the specific action of invertase on the α-1,2 glycosidic linkage in raffinose. While α-galactosidase is another enzyme that acts on raffinose, it cleaves the molecule differently, producing sucrose and galactose. frontiersin.orgmdpi.com The use of invertase is therefore crucial for the targeted generation of melibiose. frontiersin.org
Research has focused on identifying and characterizing invertases with high specificity for raffinose. For instance, a novel invertase, InvDz13, isolated from Microbacterium trichothecenolyticum, has demonstrated high specific activity towards raffinose. frontiersin.org This enzyme effectively converts raffinose into melibiose under mild conditions, proving suitable for applications such as improving the nutritional value of soymilk by transforming the flatulence-inducing raffinose. frontiersin.org
| Parameter | Value | Reference |
|---|---|---|
| Source Organism | Microbacterium trichothecenolyticum | frontiersin.org |
| Specific Activity (Raffinose) | 229 U/mg | researchgate.net |
| Optimal pH | 6.5 | researchgate.net |
| Optimal Temperature | 35°C | researchgate.net |
| Effective pH Range | 5.5–7.5 | researchgate.net |
| Effective Temperature Range | 25–40°C | researchgate.net |
Levansucrase-Catalyzed Transfructosylation from Raffinose: Mechanism and Optimization
Levansucrase (EC 2.4.1.10) is a fructosyltransferase that can synthesize melibiose from raffinose through a transfructosylation reaction. researchgate.netacs.org The mechanism involves the enzyme catalyzing the transfer of a fructosyl group from a donor molecule, such as sucrose, to an acceptor. nih.gov In the context of melibiose production from raffinose, the enzyme effectively removes the fructose unit from raffinose. researchgate.netacs.org The reaction follows a ping-pong mechanism where a covalent fructosyl-enzyme intermediate is formed. mcgill.ca
The bioproduction of melibiose using levansucrase from Leuconostoc mesenteroides B-512 FMC has been studied extensively. researchgate.netacs.org Optimization of reaction conditions is critical for maximizing the yield. High concentrations of the substrate, raffinose, have been found to strongly favor the production of melibiose. researchgate.netacs.org Research has identified the optimal parameters for this enzymatic synthesis. researchgate.net
| Parameter | Optimal Value | Reference |
|---|---|---|
| pH | 6.0 | researchgate.netacs.org |
| Temperature | 45 °C | researchgate.netacs.org |
| Substrate Concentration (Raffinose) | 210 g/L | researchgate.netacs.org |
| Enzyme Concentration | 5 U/mL | researchgate.netacs.org |
| Highest Melibiose Yield | 88 g/L | researchgate.netacs.org |
Under these optimized conditions, a maximal melibiose yield of 88 g/L was achieved. researchgate.netacs.org The identity of the transfructosylation product as melibiose was confirmed using analytical techniques such as FTIR and NMR. acs.org
Whole-Cell Biocatalytic Production Strategies
Whole-cell biocatalysis presents a cost-effective strategy for producing melibiose from raffinose. researchgate.netnih.gov This approach utilizes microorganisms, such as yeast or bacteria, that have been engineered to express the necessary enzymes. For example, engineered Saccharomyces cerevisiae has been developed to improve the whole-cell biocatalytic production of melibiose from raffinose. frontiersin.orgasm.org
In these systems, the cells act as self-contained bioreactors. The primary reaction is the hydrolysis of raffinose by invertase (encoded by the suc2 gene) to produce melibiose and fructose. researchgate.net However, challenges exist, such as the presence of competing side reactions. For instance, α-galactosidase (encoded by the mel1 gene) can hydrolyze raffinose into sucrose and galactose, or further break down the target product, melibiose, into glucose and galactose. researchgate.net
To enhance efficiency, research has focused on comparing different S. cerevisiae strains (liquor, wine, and baker's yeasts) and engineering them by deleting genes responsible for by-product formation (e.g., mel1) and overexpressing genes that improve the desired catalytic activity. researchgate.netnih.gov Similarly, recombinant Escherichia coli cells harboring levansucrase have been used for the production of raffinose from melibiose and sucrose, a reversible application of the same enzymatic principle. nih.gov
Chemical and Semi-Synthetic Approaches for Melibiose and Analogues
Alongside enzymatic methods, chemical and chemoenzymatic syntheses provide versatile pathways to melibiose and its analogues. nih.govusf.edu These approaches allow for the creation of novel structures not readily accessible through purely biological routes.
Condensation Reactions for Disaccharide Synthesis
The formation of disaccharides from two monosaccharides occurs through a condensation reaction, also known as a dehydration reaction. studymind.co.ukwikipedia.orglibretexts.org In this process, a glycosidic bond is formed between the two sugar units with the elimination of a water molecule. wikipedia.org
Specifically, melibiose consists of a galactose unit linked to a glucose unit via an α-1,6 glycosidic bond. wikipedia.org Its chemical synthesis would involve a condensation reaction between suitably protected galactose and glucose derivatives. The key challenge in chemical oligosaccharide synthesis is achieving high regio- and stereoselectivity to form the correct glycosidic linkage (e.g., α-1,6) without forming other isomers. diva-portal.orgrsc.org This typically requires a multi-step process involving the use of protecting groups to block reactive hydroxyl groups, followed by a glycosylation reaction to link the two monosaccharides, and finally deprotection to yield the target disaccharide. diva-portal.org
Indium-Mediated C-Allylation of Melibiose: Stereochemical Considerations and Product Elucidation
Indium-mediated C-allylation is a chemical method used for the chain elongation of unprotected carbohydrates, including disaccharides like melibiose. nih.govbeilstein-journals.orgnih.gov This Barbier-type reaction allows for the formation of a C-C bond at the anomeric position of the reducing end of the sugar, creating a homoallylic alcohol. researchgate.net A significant advantage of this method is that it can be performed on unprotected sugars in aqueous media, simplifying the synthetic process. nih.gov
When applied to melibiose, the indium-mediated allylation reaction proceeds with high diastereoselectivity without affecting the existing α-1,6 glycosidic linkage. nih.govbeilstein-journals.org The reaction parameters, including the metal species, solvent, and temperature, have been investigated to optimize the conversion rate and stereoselectivity. nih.gov
| Parameter Investigated | Variations Tested | Reference |
|---|---|---|
| Metal Species | Indium, Tin | nih.gov |
| Solvent System | Various aqueous and organic mixtures | nih.gov |
| Activation Method | Sonication | nih.gov |
| Temperature | Varied reaction temperatures | nih.gov |
The stereochemical outcome of the key allylated disaccharide intermediates has been determined through X-ray analysis. nih.govnih.gov Subsequent ozonolysis of the newly introduced double bond yields elongated, unprotected disaccharides. nih.gov For structural identification, per-O-acetylation is often performed to facilitate the separation of isomers. The major product has been identified as adopting a β-pyranoid form at the elongated unit. nih.govnih.gov This methodology provides an efficient route to complex glycosylated carbohydrate structures derived from melibiose. nih.gov
Anhydrous Microwave Synthesis for Melibiose-Derived Glycation Products
A highly efficient method for producing melibiose-derived glycation products involves anhydrous microwave synthesis, also referred to as High-Temperature Microwave Synthesis (HTMS). nih.govresearchgate.net This technique provides a significant advancement over conventional methods, which typically require long incubation periods in aqueous solutions. mdpi.com
The process involves the non-enzymatic reaction, known as the Maillard reaction, between the reducing sugar melibiose and the free amino groups of proteins or amino acids. nih.govmdpi.com This reaction, when conducted under anhydrous (dry) conditions with microwave irradiation, is dramatically accelerated. nih.govresearchgate.net
Detailed Research Findings
Research has demonstrated that HTMS is a fast and effective method for synthesizing medium cross-linked Advanced Glycation End-products (AGEs). nih.govresearchgate.net These products, generated from the reaction of a model protein like myoglobin (B1173299) (MB) with melibiose, are designated as MAGEs (melibiose-derived AGEs). nih.govmdpi.com
The synthesis is typically performed on a lyophilized (freeze-dried) mixture of the protein and melibiose, often at a 1:100 molar ratio, and heated in a microwave reactor. nih.govnih.gov Studies have systematically evaluated various temperatures and reaction times to optimize the formation of specific glycation products. For instance, the most efficient production of medium cross-linked myoglobin-melibiose (MB-mel) products was achieved after 10 minutes of microwave irradiation at 85°C. nih.govfrontiersin.org For generating low molecular weight MAGEs (LMW-MAGE) from N-acetyl-α-lysine and melibiose, optimal conditions were found to be 25 minutes at 60°C. nih.govmdpi.com
A key advantage of the anhydrous microwave method is the drastic reduction in reaction time—from several weeks required for conventional aqueous synthesis to as little as 10 to 45 minutes. mdpi.com Furthermore, this method favors the generation of products with a higher degree of cross-linking and a greater load of melibiose molecules per protein compared to conventional methods. mdpi.com The resulting MAGEs also exhibit distinct antigenic properties. mdpi.comresearchgate.net
Analysis of the products formed under these anhydrous conditions reveals a specific glycation pathway. The reaction with melibiose preferentially leads to the formation of methylglyoxal-derived AGEs (AGE-MGO). mdpi.com This is a significant finding, as methylglyoxal (B44143) is a highly reactive dicarbonyl compound implicated in various physiological and pathological processes. mdpi.com
Table 1: Comparison of Synthesis Methods for Melibiose-Derived AGEs
| Parameter | Anhydrous Microwave Synthesis (HTMS) | Conventional Aqueous Synthesis (e.g., HTWS) |
|---|---|---|
| Reaction Time | 10 - 45 minutes | Several days to weeks (e.g., 21 days) |
| Reaction Conditions | Anhydrous (dry, lyophilized reactants) with microwave irradiation | Aqueous solution at a set temperature (e.g., room temp. or 37°C) |
| Efficiency | More efficient for obtaining medium cross-linked AGEs | Less efficient; often produces highly cross-linked, insoluble aggregates |
| Product Characteristics | Higher degree of cross-linking and melibiose load; distinct antigenic properties | Different antigenic properties; lower degree of cross-linking |
| Primary Glycation Pathway | Favors formation of Methylglyoxal-derived AGEs (AGE-MGO) | Leads to different AGE profiles |
Data sourced from multiple studies comparing microwave-assisted and conventional glycation methods. nih.govmdpi.combenthamscience.comjaveriana.edu.co
Table 2: Optimal Conditions for Myoglobin-Melibiose (MB-mel) Glycation via HTMS
| Parameter | Optimal Value |
|---|---|
| Reactants | Myoglobin (MB) and D-Melibiose (mel) |
| Molar Ratio (MB:mel) | 1:100 |
| Temperature | 85°C |
| Time | 10 minutes |
| Primary Product | Medium cross-linked MB-mel glycation products |
Optimal conditions determined by SDS-PAGE analysis to achieve the most desirable medium cross-linked products. nih.govfrontiersin.org
Table 3: Identified Amino Acid Modifications on Myoglobin after Melibiose Glycation
| Modification Type | Anhydrous Microwave Glycation (MWG) | Aqueous Conventional Glycation (ACG) |
|---|---|---|
| MAGE (intact melibiose adduct) | 7 modifications found | 5 modifications found |
| MGO/MG-H1 (Methylglyoxal-derived) | 15 modifications found | 1 modification found |
Analysis shows a clear difference in the modification profile, with anhydrous conditions strongly favoring the formation of methylglyoxal-derived structures. mdpi.com
Enzymology and Glycosidase Activity Pertaining to Melibiose Metabolism
Alpha-Galactosidases (Melibiases)
Alpha-galactosidases (EC 3.2.1.22), also referred to as melibiases, are enzymes that catalyze the hydrolysis of terminal, non-reducing α-D-galactose residues from a variety of substrates, including oligosaccharides like melibiose (B213186) and raffinose (B1225341), as well as more complex glycolipids and glycoproteins. nih.govwikipedia.orgebi.ac.uk Their primary role in melibiose metabolism is to cleave the disaccharide into its constituent monosaccharides, galactose and glucose. wikipedia.org
Alpha-galactosidases belonging to Glycoside Hydrolase (GH) families 27 and 36 employ a retaining double-displacement mechanism to hydrolyze the α-1,6 glycosidic bond. cazypedia.orgebi.ac.ukcazypedia.orgasm.org This catalytic process involves two key carboxylic acid residues, typically aspartates, within the active site. wikipedia.orgebi.ac.uk
The catalytic cycle proceeds in two main steps:
Glycosylation: One aspartate residue acts as a nucleophile, attacking the anomeric carbon of the galactose moiety in melibiose. This results in the formation of a covalent glycosyl-enzyme intermediate and the release of the glucose molecule. wikipedia.orgcazypedia.orgcazypedia.org
Deglycosylation: The second aspartate residue functions as a general acid/base catalyst. It activates a water molecule, which then hydrolyzes the glycosyl-enzyme intermediate, releasing galactose and regenerating the free enzyme. wikipedia.orgebi.ac.ukcazypedia.org
This double-displacement mechanism results in the retention of the anomeric configuration of the released galactose. cazypedia.orgcazypedia.orgasm.org Structural analyses of α-galactosidases, such as the one from Saccharomyces cerevisiae, have revealed that the substrate binds in a deep cavity, with interactions from adjacent subunits in the oligomeric enzyme being crucial for substrate positioning and catalysis. nih.gov
In the yeast Saccharomyces cerevisiae, the expression of α-galactosidase is primarily controlled by the MEL1 gene. nih.govoup.comoup.com The regulation of MEL1 is intricately linked to the well-characterized galactose utilization (GAL) gene system. nih.govtandfonline.com The GAL4 gene product is a positive regulator, a transcriptional activator that binds to upstream activating sequences (UAS) in the promoter regions of genes involved in galactose metabolism, including MEL1. nih.govtandfonline.comoup.com Conversely, the GAL80 gene product acts as a negative regulator, repressing the activity of Gal4p in the absence of an inducer. nih.govtandfonline.com
The MEL1 gene, unlike some GAL genes, often contains only a single Gal4p binding site in its promoter. oup.com The expression of MEL1 is inducible by galactose and melibiose. nih.govtandfonline.com This coordinated regulation ensures that the enzyme necessary for melibiose breakdown is synthesized when its substrate or a related sugar is present in the environment. Some natural strains of S. cerevisiae may lack the MEL1 gene, rendering them unable to metabolize melibiose. nih.govnih.gov
The synthesis of α-galactosidase is tightly regulated by the availability of different carbon sources. The primary inducers of α-galactosidase expression are galactose and melibiose. nih.govtandfonline.comresearchgate.net In Saccharomyces cerevisiae, the presence of galactose triggers a signaling cascade that leads to the inactivation of the Gal80p repressor, allowing the Gal4p activator to initiate the transcription of the MEL1 gene. nih.govtandfonline.comoup.com The initial appearance of the MEL1 transcript can occur within minutes of galactose addition, with detectable enzyme activity following shortly after. oup.comoup.com In other organisms like Azotobacter vinelandii, α-galactosidase is also induced by galactose, raffinose, and stachyose (B150584). researchgate.netasm.org
Conversely, the expression of α-galactosidase is subject to catabolite repression, most notably by glucose. nih.govoup.com When glucose is present, it signals the repression of the GAL and MEL1 genes, even in the presence of an inducer. nih.govoup.combiorxiv.org This ensures that the organism preferentially utilizes the more readily metabolizable carbon source, glucose. The MTH1 protein has been identified as a negative regulator in the glucose signaling pathway and plays a role in regulating MEL1 expression. biorxiv.org
The efficiency of melibiose hydrolysis by α-galactosidases can be described by standard Michaelis-Menten kinetics. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), vary depending on the source of the enzyme and the reaction conditions.
The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and it provides an indication of the enzyme's affinity for the substrate. A lower Km value generally corresponds to a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol·mL-1·min-1) | Reference |
|---|---|---|---|---|
| Aspergillus sp. D-23 | p-nitrophenyl α-D-galactopyranoside | 0.983 | 1.587 | mdpi.com |
| Bacillus stearothermophilus NUB3621 | Melibiose | Data not specified | Data not specified | oup.com |
| Streptomyces coelicolor A3(2) | p-nitrophenyl-α-D-galactopyranoside | 1.6 mg/ml (5.3 mM) | 71.4 U/mg | jmb.or.kr |
Ancillary Enzymes in Melibiose Transformations
While α-galactosidase is the primary enzyme for the catabolism of melibiose, its activity is dependent on the transport of the disaccharide into the cell. This crucial transport step is mediated by a specific membrane protein.
Melibiose permease (MelB) is a membrane transport protein that facilitates the uptake of melibiose across the cell membrane. pnas.orgresearchgate.netnih.gov It is a member of the major facilitator superfamily (MFS) of transporters. researchgate.netresearchgate.netnih.gov MelB functions as a symporter, meaning it couples the transport of melibiose to the simultaneous transport of a cation, such as Na+, Li+, or H+, down its electrochemical gradient. pnas.orgresearchgate.netresearchgate.netnih.gov This co-transport mechanism allows the cell to accumulate melibiose against a concentration gradient. nih.gov
The structure of MelB is predicted to consist of 12 transmembrane helices that form a channel through the membrane. pnas.orgnih.govembopress.org The binding of both the cation and melibiose induces conformational changes in the protein, which facilitates their translocation across the membrane. pnas.orgnih.gov Studies have shown that there is positive cooperativity between the binding of the cation and melibiose, meaning the binding of one substrate increases the affinity for the other. pnas.orgelifesciences.org
Collaborative Functionality with Invertase and Other Glycosyl Hydrolases
The metabolic breakdown of complex carbohydrates often involves the sequential and cooperative action of multiple enzymes. In the context of melibiose metabolism, a key collaborative relationship exists between invertase (also known as β-fructofuranosidase) and other glycosyl hydrolases, particularly α-galactosidase. This enzymatic teamwork is crucial for organisms that utilize raffinose family oligosaccharides (RFOs) as a carbon source.
Raffinose, a common trisaccharide in plants, is composed of galactose, glucose, and fructose (B13574). Its complete degradation into usable monosaccharides requires the activity of at least two different types of enzymes. The process is not a simultaneous collaboration on a single substrate, but rather a sequential pathway where the product of one enzyme becomes the substrate for the next.
The initial step in the breakdown of raffinose is often carried out by invertase (EC 3.2.1.26). This enzyme targets and hydrolyzes the α-1,2 glycosidic bond between the glucose and fructose units of raffinose. scielo.brwikipedia.orgyeastgenome.org The cleavage of this bond releases fructose and the disaccharide melibiose (galactose-α-1,6-glucose). wikipedia.orgnih.govebi.ac.uk
Once melibiose is produced, it becomes the substrate for α-galactosidase (EC 3.2.1.22), also known as melibiase. wikipedia.orgagriculturejournals.cz This enzyme specifically catalyzes the hydrolysis of the α-1,6 glycosidic bond in melibiose, breaking it down into its constituent monosaccharides: galactose and glucose. wikipedia.orgbiorxiv.org These simple sugars can then be readily assimilated into central metabolic pathways like glycolysis for energy production.
This two-step enzymatic process is a clear example of collaborative functionality. While invertase does not act directly on melibiose, its action on raffinose is the prerequisite step for making melibiose available to α-galactosidase. scielo.brebi.ac.uk Some microorganisms, like Aspergillus terreus and Penicillium chrysogenum sp.23, have been found to produce both invertase and α-galactosidase activities, suggesting a synergistic system for the complete hydrolysis of RFOs. scielo.brresearchgate.net The combined action of these enzymes is more effective for the complete breakdown of substrates like raffinose than the action of α-galactosidase alone. scielo.br
In some bacteria, the degradation of raffinose can proceed via two routes: hydrolysis by α-galactosidase to yield sucrose (B13894) and galactose, or hydrolysis by β-fructofuranosidases (invertases) to yield melibiose and fructose. frontiersin.org Bacteria that possess both enzymes are capable of hydrolyzing raffinose completely into its three monosaccharide components. frontiersin.org
The efficiency of this collaborative pathway has been studied in various organisms. For instance, research on Aspergillus fumigatus showed it secretes both invertase and α-galactosidase activities to hydrolyze RFOs. scielo.br Similarly, studies with different Saccharomyces cerevisiae (yeast) strains have investigated the activities of these key enzymes in the biocatalysis of raffinose to melibiose. ebi.ac.ukresearchgate.net
The following tables provide a summary of the enzymes involved and their specific actions in this metabolic pathway.
Table 1: Key Glycosyl Hydrolases in Raffinose and Melibiose Metabolism This interactive table summarizes the primary enzymes, their substrates, and the products of their catalytic reactions.
| Enzyme | EC Number | Primary Substrate(s) | Glycosidic Bond Cleaved | Products |
|---|---|---|---|---|
| Invertase | 3.2.1.26 | Raffinose, Sucrose | α-1,2 (between glucose and fructose) | Melibiose, Fructose (from Raffinose) |
| α-Galactosidase | 3.2.1.22 | Melibiose, Raffinose, Stachyose | α-1,6 (between galactose and glucose) | Galactose, Glucose (from Melibiose) |
Table 2: Research Findings on Sequential Hydrolysis of Raffinose This interactive table details findings from various studies on the enzymatic breakdown of raffinose, highlighting the collaborative nature of the enzymes.
| Organism/Source | Enzyme(s) Studied | Research Focus | Key Finding | Reference |
|---|---|---|---|---|
| Aspergillus fumigatus | Invertase, α-Galactosidase | Hydrolysis of Raffinose Family Oligosaccharides (RFOs) | Secretes both enzymes for RFO hydrolysis. Melibiose is hydrolyzed by the purified α-galactosidase. | scielo.br |
| Aspergillus terreus | Invertase, α-Galactosidase | Hydrolysis of galacto-oligosaccharides in soy molasses | The combined action of invertase and α-galactosidase was more effective for complete hydrolysis than α-galactosidase alone. | scielo.br |
| Penicillium chrysogenum sp.23 | Invertase, α-Galactosidase | Hydrolysis of Raffinose | The presence of invertase led to a significant transformation of raffinose into melibiose and fructose. | researchgate.net |
| Saccharomyces cerevisiae | Invertase (SUC genes) | Sucrose and Raffinose metabolism | Invertase catalyzes the hydrolysis of raffinose to produce fructose and melibiose. | yeastgenome.org |
Microbial Catabolism and Biotechnological Utilization Pathways of Melibiose
Saccharomyces Species Melibiose (B213186) Metabolism
Several strains of Saccharomyces cerevisiae can utilize melibiose, a disaccharide composed of glucose and galactose, as a carbon source. nih.govbiorxiv.org The breakdown of melibiose is initiated by the extracellular enzyme α-galactosidase, encoded by the MEL1 gene, which hydrolyzes it into glucose and galactose. nih.govbiorxiv.org Of these monosaccharides, S. cerevisiae preferentially consumes glucose. nih.gov The utilization of galactose is regulated by the GAL regulon and is highly sensitive to glucose levels in the environment. nih.govbiorxiv.org
Integration of MEL1 Gene into the GAL Pathway for Melibiose Catabolism
The catabolism of melibiose in Saccharomyces cerevisiae is intricately linked to the well-characterized galactose (GAL) utilization pathway. The key enzyme, α-galactosidase, encoded by the MEL1 gene, is responsible for the initial breakdown of melibiose. nih.govtandfonline.com The expression of MEL1 is regulated by key proteins of the GAL system. nih.govtandfonline.com
Production of α-galactosidase is induced by galactose and repressed by glucose. nih.govtandfonline.com This regulation is controlled by the positive regulatory protein GAL4 and the negative regulatory protein GAL80. nih.govtandfonline.com In the presence of galactose, GAL4 activates the transcription of genes required for galactose metabolism, including MEL1. Conversely, in the presence of glucose, GAL80 inhibits GAL4 function, leading to the repression of these genes. nih.govtandfonline.com Even under non-inducing conditions, a basal level of MEL1 transcript can be detected, which is about 1 to 2% of the fully induced level. nih.govnih.gov This basal expression is reduced in mutants of the gal4 gene but not in mutants of the GAL80 gene. nih.govnih.gov
Some yeast species within the genus Torulaspora have been found to possess larger GAL clusters that include the MEL1 gene alongside the canonical GAL1, GAL10, and GAL7 genes. researchgate.net This clustering suggests a coordinated regulation and a strong evolutionary linkage between melibiose and galactose catabolism. researchgate.net
Cybernetic Modeling of Saccharomyces cerevisiae Growth on Melibiose
Cybernetic modeling has been effectively applied to describe the growth of Saccharomyces cerevisiae on melibiose. researchgate.netsemanticscholar.org This modeling framework is particularly useful for substrates like melibiose that are enzymatically broken down into a mixture of monosaccharides in the fermentation broth. researchgate.net
The model links the concentration of α-galactosidase to the key enzymes of galactose metabolism, placing the enzymatic degradation of melibiose under the control of cybernetic variables. researchgate.netnih.gov Key parameters for the model, such as the maximum rate of melibiose degradation and the Monod parameters for growth on pure glucose and galactose, are determined through batch growth experiments. researchgate.netnih.gov
The cybernetic model can successfully simulate the cell mass profiles for yeast growth on melibiose. researchgate.net Depending on the rate of enzymatic degradation, the model can predict growth profiles that resemble growth on a single substrate or diauxic growth patterns. researchgate.net The model has been shown to accurately predict the cell mass profiles for yeast growth under various preculturing conditions. researchgate.net This modeling approach can also be expanded to include phenomena like ethanol (B145695) formation and can be adapted for fed-batch systems, making it a valuable tool for understanding and optimizing industrial fermentation processes involving melibiose. researchgate.net
Bacterial Melibiose Metabolism
Melibiose serves as a carbon source for various bacteria, including Escherichia coli and Bacillus subtilis. ontosight.aihmdb.ca The catabolic process involves the transport of melibiose into the cell and its subsequent hydrolysis into monosaccharides. ontosight.ai
Catabolic Processes in Escherichia coli and Bacillus subtilis
In Escherichia coli, the utilization of melibiose as a sole carbon source is a well-established process. hmdb.caecmdb.ca Melibiose is transported into the cell by the melibiose permease, MelB. hmdb.caecmdb.ca Once inside, it is hydrolyzed into α-D-glucose and α-D-galactose by the enzyme α-galactosidase, which is encoded by the melA gene. ontosight.aiecmdb.ca The transport of melibiose via the MelB permease is stimulated by Na+ ions. nih.gov
Bacillus subtilis, a soil bacterium, can also utilize melibiose. nih.gov The process involves an ATP-binding cassette (ABC) transporter system, likely composed of MsmEX-AmyCD, for the import of melibiose into the cell. nih.gov The intracellular hydrolysis of melibiose is carried out by an α-galactosidase, MelA. nih.gov This enzyme in B. subtilis is strictly dependent on Mn2+ and NAD+ for its activity. nih.gov
Operon Organization and Transcriptional Regulation (e.g., melB, melA, melREDCA operon, MsmR)
The genes for melibiose metabolism in bacteria are typically organized into operons, allowing for coordinated regulation.
In Escherichia coli , the genes melA (encoding α-galactosidase) and melB (encoding melibiose permease) form the melAB operon. nih.govasm.org The expression of this operon is controlled by the activator protein MelR, which is encoded by the divergently transcribed melR gene. asm.orgnih.gov The regulatory region between the melR and melAB promoters is complex, containing multiple binding sites for MelR and the cyclic AMP receptor protein (CRP). asm.org Melibiose acts as an inducer, modulating the activity of MelR to activate transcription of the melAB operon. asm.org Interestingly, there is a regulatory element between melA and melB that leads to a lower expression of melB compared to melA, a regulation that occurs at both the transcriptional level and through differential mRNA stability. nih.gov
In Bacillus subtilis , the genes for utilizing melibiose are part of the melREDCA operon (previously known as msmRE-amyDC-melA). nih.gov This operon includes the gene for α-galactosidase (melA) and components of an ABC transporter (msmE, amyC, amyD). nih.gov The transcription of this operon is under the control of a promoter located upstream of msmR, which is negatively regulated by the transcriptional repressor MsmR (also known as MelR). nih.govstring-db.org The presence of melibiose or raffinose (B1225341) induces the expression of the operon by inactivating the MsmR repressor. nih.gov
| Gene/Operon | Organism | Function | Regulation |
| MEL1 | Saccharomyces cerevisiae | Encodes α-galactosidase for melibiose hydrolysis. yeastgenome.org | Induced by galactose, repressed by glucose via GAL4/GAL80. nih.govtandfonline.com |
| melAB operon | Escherichia coli | Encodes α-galactosidase (melA) and melibiose permease (melB). nih.govasm.org | Activated by MelR protein in the presence of melibiose. asm.org |
| melR | Escherichia coli | Encodes the transcriptional activator MelR. asm.orgnih.gov | Autoregulated and involved in activating the melAB operon. asm.org |
| melREDCA operon | Bacillus subtilis | Encodes α-galactosidase (melA) and an ABC transporter system. nih.gov | Negatively regulated by the repressor MsmR (MelR); induced by melibiose. nih.govstring-db.org |
| MsmR (melR) | Bacillus subtilis | Encodes the transcriptional repressor of the melREDCA operon. nih.govstring-db.org | Binds to the operator region in the absence of an inducer. nih.gov |
Exocellular Melibiose Hydrolysis in Prokaryotic Organisms (e.g., Azotobacter vinelandii)
The free-living, nitrogen-fixing soil bacterium Azotobacter vinelandii employs a distinct strategy for the catabolism of the disaccharide melibiose. asm.org Unlike many other bacteria that transport the sugar into the cytoplasm before hydrolysis, A. vinelandii breaks down melibiose exocellularly. asm.orgnih.govresearchgate.net This process results in the accumulation of its constituent monosaccharides, glucose and galactose, in the external medium. asm.orgnih.govnih.gov
The key enzyme in this pathway is an exo-α-galactosidase, which is secreted outside the cell membrane and may be located in the periplasmic space or released into the medium. asm.org The discovery of an exo-α-galactosidase in a prokaryotic organism was a significant finding, as such enzymes were previously thought to be characteristic of eukaryotes. asm.org The synthesis of this enzyme is inducible and can be triggered not only by melibiose but also by galactose, raffinose, and stachyose (B150584). asm.orgnih.govnih.gov
The induction of the exo-α-galactosidase is completely inhibited by the presence of chloramphenicol, a protein synthesis inhibitor. asm.orgnih.govresearchgate.net Furthermore, studies using benzyl (B1604629) alcohol have demonstrated that it is possible to inhibit the secretion of the enzyme without halting its biosynthesis. asm.orgnih.govresearchgate.net Under these conditions, the α-galactosidase activity is retained within the cell. asm.org Following the extracellular hydrolysis of melibiose, A. vinelandii is capable of transporting both glucose and galactose into the cell simultaneously for subsequent metabolism. asm.orgcdnsciencepub.com This external digestion pathway suggests a metabolic adaptation that differs significantly from the internal catabolic routes observed in enteric bacteria. asm.org
Melibiose Utilization in Plant Pathogenic Bacteria (e.g., Erwinia chrysanthemi)
Erwinia chrysanthemi, now reclassified as Dickeya dadantii, is a phytopathogenic bacterium responsible for soft-rot diseases in a wide range of plants. nih.govresearchgate.netwikipedia.org Its ability to thrive in the plant environment is partly due to its capacity to utilize various plant-derived sugars, including melibiose, raffinose, and sucrose (B13894), as sole carbon sources. nih.govresearchgate.netresearchgate.net
The catabolism of melibiose in E. chrysanthemi is primarily governed by the raf gene cluster. nih.govresearchgate.net This is different from Escherichia coli, which utilizes the melABR gene cluster for the same purpose. nih.gov The key genes in E. chrysanthemi for this process are rafA, which encodes an α-galactosidase, and rafB, which encodes a melibiose permease. nih.govresearchgate.net The RafA α-galactosidase is responsible for the intracellular hydrolysis of melibiose into glucose and galactose. nih.govresearchgate.net This enzyme is also involved in the breakdown of raffinose to sucrose and galactose. researchgate.netftb.com.hr The α-galactosidase activity is predominantly cytoplasmic, although a minor fraction (2.4% to 5.4%) has been localized to the periplasm. ftb.com.hr
The expression of the raf operon is tightly regulated. It is controlled by a specific repressor, RafR, and is also under the control of the global catabolite activator protein (CRP). nih.govresearchgate.net When the RafR repressor is inactivated, the bacterium gains the ability to assimilate novel substrates such as lactose, lactulose, and stachyose, demonstrating the role of this regulatory system in defining the bacterium's metabolic range. nih.govresearchgate.netnih.gov
The ability of E. chrysanthemi to efficiently metabolize sugars like melibiose is a contributing factor to its pathogenicity, providing the nutritional resources required for proliferation within the host plant tissue. researchgate.netjournals.co.za The table below details the growth characteristics of wild-type E. chrysanthemi and its mutants on various sugars.
| Strain/Genotype | Relevant Gene | Carbon Source | Doubling Time (min) |
| Wild-type (3937) | - | Melibiose | 95 ± 5 |
| Wild-type (3937) | - | Raffinose | 190 ± 10 |
| Wild-type (3937) | - | Glucose | 70 ± 5 |
| Wild-type (3937) | - | Galactose | 110 ± 5 |
| RafA⁻ mutant | rafA (α-galactosidase) | Melibiose | No growth |
| RafB⁻ mutant | rafB (permease) | Melibiose | No growth |
Data sourced from Hugouvieux-Cotte-Pattat & Charaoui-Boukerzaza (2009). The table shows that both the RafA α-galactosidase and the RafB permease are essential for melibiose catabolism. nih.govresearchgate.net
Comparative Analysis of Melibiose Metabolism Across Diverse Microbial Taxa
The strategies for melibiose catabolism vary significantly across different microbial taxa, reflecting diverse evolutionary adaptations to specific ecological niches. A comparative analysis of organisms such as Azotobacter vinelandii, Dickeya dadantii, Escherichia coli, and various yeasts reveals key differences in transport, enzymatic hydrolysis, and genetic regulation.
A primary distinction lies in the location of melibiose hydrolysis. A. vinelandii employs an exocellular hydrolysis strategy, secreting an exo-α-galactosidase to break down melibiose externally before the resultant monosaccharides are transported. asm.org In contrast, D. dadantii, E. coli, and Lactiplantibacillus plantarum utilize an intracellular hydrolysis pathway. nih.govftb.com.hrresearchgate.net These organisms first transport the intact disaccharide across the cell membrane via specific permeases—such as RafB in D. dadantii and MelB-homologs in E. coli and L. plantarum—before cleaving it in the cytoplasm. nih.govresearchgate.netresearchgate.net
In the yeast kingdom, the strategy can also be exocellular. For example, Saccharomyces pastorianus (lager yeast) secretes an α-galactosidase (melibiase) encoded by the MEL1 gene to hydrolyze melibiose externally. ebi.ac.ukwikipedia.org Interestingly, the inability to use melibiose is a classic test to differentiate ale yeast (Saccharomyces cerevisiae) from lager yeast, although some S. cerevisiae strains can grow on melibiose. ebi.ac.ukbiorxiv.org When S. cerevisiae does metabolize melibiose, the release of glucose and galactose into the environment acts as a "public good," which can lead to the diversification of the population into specialist (glucose-preferring) and generalist (galactose-utilizing) strains. biorxiv.org
The genetic regulation of these pathways is also diverse. In D. dadantii, the raf operon is controlled by the RafR repressor. nih.gov In E. coli, the mel operon is positively regulated by the MelR activator protein. In yeasts, the MEL genes are often part of the galactose-responsive GAL regulon. biorxiv.orgresearchgate.net These differing regulatory circuits highlight how various microbes have integrated melibiose utilization into their specific metabolic networks.
The following table provides a comparative summary of melibiose metabolism across selected microorganisms.
| Feature | Azotobacter vinelandii | Dickeya dadantii | Escherichia coli | Saccharomyces (e.g., pastorianus) |
| Hydrolysis Location | Exocellular/Periplasmic asm.org | Intracellular (Cytoplasmic) ftb.com.hr | Intracellular (Cytoplasmic) | Exocellular ebi.ac.ukwikipedia.org |
| Key Enzyme | Exo-α-galactosidase asm.org | RafA (α-galactosidase) nih.gov | MelA (α-galactosidase) | MEL1 (Melibiase) researchgate.net |
| Transport System | Transports monosaccharides (glucose, galactose) asm.org | RafB permease (transports melibiose) nih.gov | MelB permease (transports melibiose) | Transports monosaccharides (glucose, galactose) biorxiv.org |
| Primary Regulation | Inducible by galactose, melibiose, raffinose asm.org | RafR repressor nih.gov | MelR activator | GAL regulon (induced by galactose) biorxiv.org |
Physiological Roles of Melibiose in Plant Systems and Stress Physiology
Melibiose (B213186) as a Constituent of Raffinose (B1225341) Family Oligosaccharides (RFOs) in Plants
Melibiose is a fundamental building block of the raffinose family of oligosaccharides (RFOs). RFOs are a group of non-reducing sugars that are widespread in the plant kingdom and are synthesized by the sequential addition of galactose units to sucrose (B13894). frontiersin.orgasm.org Raffinose, the simplest RFO, is formed from sucrose and galactinol. Further additions of galactose result in larger oligosaccharides like stachyose (B150584) and verbascose. frontiersin.org
The breakdown of RFOs can yield melibiose. For instance, the enzyme β-fructofuranosidase can hydrolyze raffinose to produce melibiose and fructose (B13574). frontiersin.orgnih.gov Similarly, invertase can break down raffinose into fructose and melibiose. agriculturejournals.cz This enzymatic activity makes melibiose available as a potential energy source or signaling molecule within the plant.
RFOs, and by extension their constituent melibiose, are involved in several crucial plant processes:
Carbohydrate Storage and Transport: RFOs serve as a form of soluble carbohydrate storage, second in abundance only to sucrose in many plants. asm.orgfrontiersin.org They are also involved in the long-distance transport of carbon via the phloem, delivering energy to various sink tissues.
Stress Tolerance: RFOs play a significant role in protecting plants against various abiotic stresses, including desiccation, cold, and salinity. frontiersin.orgnih.govfrontiersin.org They are thought to stabilize membranes and proteins during cellular dehydration.
Function as a Non-Permeating Osmoticum in Plant Cell Culture Systems
In laboratory settings, melibiose has been identified as a valuable tool for studying the effects of osmotic stress on plant cells. Research on suspension-cultured tobacco cells demonstrated that melibiose is an effective non-permeating osmoticum. nih.govoup.com This means that when added to the culture medium, it increases the osmotic potential of the solution without being readily taken up or metabolized by the plant cells. oup.com
This characteristic is particularly useful for a few reasons:
It allows researchers to induce a controlled water deficit, mimicking drought or salinity stress, without the confounding effects of the osmoticum itself being used as a carbon source. nih.govoup.com
Unlike other sugars like sorbitol and mannitol, which can be slowly taken up by plant cells, melibiose remains outside the cells, providing a more stable osmotic environment for experimental purposes. nih.govoup.com
Studies have shown that melibiose is not toxic to plant cells, as its presence in a growth medium containing glucose does not hinder cell growth. oup.com
Accumulation and Regulatory Involvement in Plant Abiotic Stress Responses (e.g., Salinity Tolerance)
The accumulation of certain sugars is a common plant response to abiotic stresses like drought and high salinity. mdpi.comoup.comnih.gov These sugars can act as osmolytes, helping to maintain cell turgor and protect cellular structures from damage. mdpi.com
Several studies have observed changes in melibiose levels in response to stress:
In a study on hybrid bermudagrass under drought stress, the relative content of melibiose was found to decrease. ashs.org The precise reason for this decrease is not fully understood, but it highlights the involvement of melibiose in the plant's response to water deficit. ashs.org
Conversely, in a salt-tolerant variety of asparagus subjected to salt stress, the accumulation of melibiose, along with galactinol, significantly increased. frontiersin.org This increase was correlated with the induced expression of genes involved in its synthesis, suggesting a direct role in salt tolerance. frontiersin.org
The accumulation of melibiose and other soluble sugars can contribute to osmotic adjustment, a key mechanism for plant survival under saline conditions. nih.govfrontiersin.org
Role of Melibiose Analogs in Plant Sugar Signaling Pathways
Sugars in plants are not just energy sources; they also act as signaling molecules that regulate growth, development, and gene expression. harvard.edunih.gov Scientists often use non-metabolizable sugar analogs to study these signaling pathways without the interference of metabolic effects. harvard.edu
While melibiose itself can be metabolized, its role and the role of its analogs in sugar signaling have been investigated:
In studies on barley, the melibiose analog, which is not metabolized, was found to have a very low effect on the expression of the α-amylase gene, which is typically repressed by sugars. slu.se This suggests that the signaling pathway responsible for this repression may require a metabolizable sugar.
The ability of some non-metabolizable sugar analogs to induce physiological responses, such as bud outgrowth, indicates the existence of specific sugar sensing and transduction mechanisms that are independent of sugar catabolism. mdpi.com
The complexity of sugar signaling is further highlighted by the existence of multiple pathways, including those dependent on hexokinase and others that are independent of it. harvard.edunih.gov
Advanced Analytical and Characterization Methodologies for Melibiose Research
Spectroscopic and Diffraction Techniques
Spectroscopic and diffraction methods provide profound insights into the structural and physical properties of melibiose (B213186) at the molecular level.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, providing information on chemical bonds and functional groups. In melibiose research, FT-IR is crucial for elucidating structural changes, particularly in the context of its interactions with proteins. The analysis of the amide I and II regions of FT-IR spectra is frequently used to determine the secondary structure of proteins, such as the E. coli melibiose permease (MelB), revealing the relative proportions of α-helices, β-sheets, turns, and unordered structures. nih.govresearchgate.net
Studies on the melibiose permease have employed FT-IR to investigate its secondary structure, which is dominated by α-helical components. nih.govnih.gov Techniques like attenuated total reflectance (ATR)-FTIR and perfusion-induced difference spectroscopy allow for the observation of subtle conformational changes in the protein upon binding with melibiose and coupling cations like Na+. icmol.esnih.govresearchgate.net For instance, substrate-induced FT-IR difference spectroscopy has been used to compare the conformational properties of MelB mutants, providing insight into the coupling mechanism between ion and sugar binding. nih.gov Analysis of infrared polarized absorbance spectra has shown that the transmembrane α-helices of the permease are tilted at an average angle of approximately 26 degrees, and this angle changes upon substrate binding. nih.gov Furthermore, FT-IR analysis of myoglobin (B1173299) glycated with melibiose confirmed significant alterations in the protein's secondary structure, highlighting the role of melibiose in forming advanced glycation end-products (AGEs). mdpi.com
Table 1: Key FT-IR Spectral Regions and Interpretations in Melibiose-Protein Studies
| Spectral Region (cm⁻¹) | Assignment | Significance in Melibiose Research |
|---|---|---|
| ~1653-1660 | Amide I (C=O stretching) | Corresponds to α-helical components in proteins like melibiose permease. Changes indicate modifications to the secondary structure during sugar transport. nih.gov |
| ~1643 | Amide I | Associated with changes in β-sheets, 3₁₀ helices, or open loops upon substrate binding. researchgate.net |
| ~1545 | Amide II (N-H bending, C-N stretching) | Provides complementary information on protein secondary structure. researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete determination of molecular structures in solution. ethz.ch For carbohydrates like melibiose, NMR is essential for establishing the primary structure, which includes identifying the monosaccharide units (D-galactose and D-glucose), the anomeric configuration (α), and the glycosidic linkage (1→6). nih.govresearchgate.netacs.org
The process involves a suite of 1D (¹H, ¹³C) and 2D NMR experiments. wikipedia.org The ¹H NMR spectrum provides information on the chemical environment of each proton, while the ¹³C spectrum identifies each unique carbon atom. mdpi.com 2D correlation experiments, such as TOCSY (Total Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to link protons within a spin system and directly connect protons to their attached carbons, respectively. This allows for the unambiguous assignment of all signals in the molecule. bmrb.io NMR data from databases like the Biological Magnetic Resonance Bank (BMRB) serve as a reference for melibiose characterization. bmrb.io
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Melibiose in D₂O Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000233. bmrb.io
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
|---|---|---|
| Galactose Moiety | ||
| C1' | 98.773 | 4.979 |
| C2' | 77.017 | 3.499 |
| C3' | 74.116 | - |
| C4' | 78.582 | - |
| C5' | 71.896 | - |
| C6' | 63.796 | - |
| Glucose Moiety | ||
| C1 | 100.890 | 5.234 |
| C6 | 68.601 | - |
Note: This table presents a selection of assigned shifts. Full assignment requires extensive 2D NMR analysis. Hyphenated cells indicate that proton shifts for non-anomeric, non-terminal carbons are complex and often reported in ranges based on 2D data rather than as single values.
X-ray powder diffraction (XRPD) is a primary technique for analyzing the solid-state properties of materials. It is non-destructive and provides a unique "fingerprint" for a crystalline substance based on how it diffracts X-rays. pmda.go.jpcarleton.edu According to Bragg's Law, a crystalline material will produce a characteristic diffraction pattern of peaks at specific angles (2θ), which relates to the atomic spacing within its crystal lattice. carleton.edu This allows for the identification of crystalline phases and the differentiation between crystalline and amorphous (non-crystalline) forms. malvernpanalytical.com
In melibiose research, XRPD is particularly valuable for characterizing its physical state, which is crucial when it is used as a pharmaceutical excipient in solid dosage forms. helsinki.fiscispace.com For example, studies have used XRPD to confirm that melibiose is in an amorphous state within freeze-dried protein formulations, a desirable property for stabilizing therapeutic proteins. scispace.comkisti.re.kr The technique can also be used to study the physical stability of melibiose under various conditions, such as humidity and heat, by monitoring changes in its diffraction pattern that would indicate crystallization. helsinki.fiscispace.com
Table 3: Applications of XRPD in Melibiose Research
| Application | Description | Reference |
|---|---|---|
| Phase Identification | Identifies the specific crystalline form (polymorph) of melibiose or confirms its amorphous nature. | malvernpanalytical.com |
| Crystallinity Assessment | Quantifies the fraction of crystalline versus amorphous material in a sample, which is critical for stability and dissolution properties. | pmda.go.jp |
| Stability Studies | Monitors the physical stability of amorphous melibiose by detecting the emergence of diffraction peaks that signify crystallization over time or under stress. | scispace.com |
| Formulation Characterization | Analyzes the solid state of melibiose when combined with active pharmaceutical ingredients in formulations like tablets or lyophilizates. | helsinki.fikisti.re.kr |
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's chemical structure and conformation. mdpi.com It relies on the inelastic scattering of monochromatic light (Raman scattering) from a sample. The resulting spectrum acts as a unique "molecular fingerprint," with specific peaks corresponding to the vibrational modes of different chemical bonds and functional groups within the molecule. mit.eduresearchgate.net For carbohydrates, the spectral region between 800 and 1200 cm⁻¹ is often referred to as the fingerprint region, as it contains complex vibrations sensitive to the glycosidic bond and ring structure. researchgate.net
Raman spectroscopy is highly sensitive to the conformational structures of saccharides, including the orientation of the glycosidic linkage that connects the galactose and glucose units in melibiose. researchgate.netnih.gov Research has utilized Raman spectroscopy to differentiate between various disaccharides, including melibiose, based on their unique spectral fingerprints. researchgate.net It has also been applied to assess the quality and potential differences between batches of melibiose from different suppliers. helsinki.fi Because water is a weak Raman scatterer, the technique is particularly well-suited for studying carbohydrates in their native aqueous solutions, offering an advantage over FT-IR in some applications. nih.gov
Table 4: General Characteristic Raman Bands for Saccharides Relevant to Melibiose Analysis
| Wavenumber Range (cm⁻¹) | General Vibrational Assignment |
|---|---|
| 400 - 600 | Skeletal deformations of the pyranose ring (C-C-C, C-C-O). researchgate.net |
| 800 - 950 | C-O-C stretching of the glycosidic linkage, ring breathing modes. researchgate.net |
| 1000 - 1200 | C-C and C-O stretching modes, often called the "fingerprint" region. researchgate.net |
| 1200 - 1500 | CH₂ and C-O-H deformation modes. researchgate.net |
Chromatographic and Mass Spectrometric Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of melibiose and its related products from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating and quantifying components in a mixture. In the context of melibiose, HPLC is frequently employed to monitor and quantify the products of its hydrolysis—namely, glucose and galactose. mdpi.comresearchgate.net This is particularly important in studies involving the enzymatic degradation of melibiose by α-galactosidase or in food processing applications. mdpi.comresearchgate.net
A typical HPLC analysis for sugars involves specialized columns, such as those based on ligand exchange (e.g., Aminex HPX-87P) or amino-propyl functionalized silica (B1680970) (e.g., Chromolith NH2). sigmaaldrich.comosti.gov The separation is based on the differential interaction of the sugars with the column's stationary phase. Detection is commonly achieved using a refractive index detector (RID), which is sensitive to changes in the bulk property of the mobile phase as the sugar elutes, or UV detection after derivatization. sigmaaldrich.com By comparing the retention times and peak areas of the analytes to those of known standards, both qualitative identification and precise quantification can be achieved. mdpi.com Studies have successfully used HPLC to calculate the degradation rate of melibiose over time, providing crucial data on enzyme kinetics and efficiency. researchgate.netresearchgate.net
Table 5: Example HPLC System for Disaccharide Analysis Based on a published application note. sigmaaldrich.com
| Parameter | Condition |
|---|---|
| Column | Chromolith® NH2, 10 cm x 4.6 mm I.D. |
| Mobile Phase | Acetonitrile:Water (85:15) |
| Flow Rate | 4.0 mL/min |
| Detector | UV, 190 nm |
| Sample | Melibiose (10.6 mg/mL in mobile phase) |
| Retention Time | ~2.5 min |
Note: Retention times are highly dependent on the specific system, column, and conditions used.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Advanced Glycation End-Product (AGE) Characterization
Liquid chromatography-mass spectrometry (LC-MS) is a pivotal technique for the in-depth characterization of advanced glycation end-products (AGEs) derived from melibiose. nih.govresearchgate.netdntb.gov.ua This powerful analytical tool combines the separation capabilities of liquid chromatography with the mass analysis and detection of mass spectrometry, enabling the identification and quantification of specific AGEs formed when melibiose reacts with proteins. nih.govresearchgate.netdntb.gov.ua
In melibiose research, LC-MS is employed to analyze the complex mixture of products that result from the glycation process. For instance, when a model protein like myoglobin (MB) is glycated with melibiose, LC-MS/MS (tandem mass spectrometry) can identify the specific amino acid residues that have been modified. nih.gov This is achieved by digesting the glycated protein into smaller peptides and then analyzing the mass-to-charge ratio of these peptides and their fragments. nih.gov This detailed analysis allows researchers to pinpoint the exact sites of modification on the protein, such as lysine, arginine, and histidine residues, and to identify the chemical nature of the AGEs formed. nih.gov
Research has shown that the conditions under which glycation occurs significantly impact the types and extent of AGE formation. For example, studies comparing glycation in aqueous solutions versus dry-state (anhydrous) conditions have revealed differences in the resulting AGE profiles. nih.govresearchgate.net LC-MS analysis has demonstrated that dry-state glycation can be more efficient in forming certain types of melibiose-derived AGEs. nih.govresearchgate.net Specifically, a higher percentage of structures containing the intact melibiose moiety was observed in myoglobin glycated under dry conditions compared to aqueous conditions. nih.gov
The table below summarizes key findings from an LC-MS/MS analysis of myoglobin glycated with melibiose under different conditions, highlighting the identified AGE structures.
| Glycation Condition | Key Findings from LC-MS/MS Analysis | Reference |
| Aqueous Glycation | Identification of various AGEs, including both crosslinking and non-crosslinking modifications on lysine, arginine, and histidine residues. Formation of structures with intact melibiose moiety was observed at a rate of 15.6%. | nih.gov |
| Anhydrous (Dry-State) Glycation | More efficient formation of structures containing an intact melibiose moiety (21.9%) compared to aqueous conditions. Also identified various crosslinking and non-crosslinking AGEs. | nih.gov |
This level of detailed characterization is crucial for understanding the mechanisms of melibiose-induced protein damage and for the development of strategies to mitigate the formation of harmful AGEs.
Applications and Emerging Research Avenues of Melibiose in Industrial Biotechnology
Optimization of Industrial Bioprocesses
The utility of melibiose (B213186) is particularly evident in bioprocesses that rely on the fermentation of complex sugar mixtures, such as those found in agricultural byproducts.
Potential Role in the Sugar Refining Industry through Alpha-Galactosidase Activity
In the sugar beet industry, raffinose (B1225341) is considered an impurity in molasses because it hinders the crystallization of sucrose (B13894), which reduces the final product yield. scielo.br The application of the enzyme α-galactosidase is a key strategy to mitigate this issue. scielo.br This enzyme specifically targets and hydrolyzes the α-1,6 glycosidic bond in raffinose, breaking it down. wikipedia.org One of the products of this enzymatic action can be melibiose (when invertase acts on raffinose). scielo.br The further addition of α-galactosidase ensures the complete breakdown of melibiose into glucose and galactose. wikipedia.org This process effectively removes the problematic raffinose, improving the purity of the sucrose solution and enhancing the efficiency of crystallization in sugar manufacturing. scielo.br
Melibiose in Microbiological Media for Species Differentiation and Carbohydrate Metabolism Studies
Melibiose serves as a valuable differential carbohydrate in microbiological media, allowing for the identification and classification of microbes based on their metabolic capabilities. medkoo.comsigmaaldrich.com The melibiose fermentation test is a standard method used to distinguish between different species of yeast and bacteria. vumicro.com
Its most well-known application is in the brewing industry to differentiate between the two primary yeast species:
Saccharomyces pastorianus (lager yeast) is melibiose-positive, meaning it can ferment the sugar. wikipedia.orgebi.ac.uk
Saccharomyces cerevisiae (ale yeast) is typically melibiose-negative. wikipedia.orgebi.ac.ukasm.org
This test is also employed in clinical and environmental microbiology. For example, it is part of the biochemical testing schemes used to differentiate between certain species of Streptococcus and various members of the Enterobacteriaceae family. nih.govsigmaaldrich.com The test medium contains a nutrient base, melibiose as the sole fermentable carbohydrate, and a pH indicator. vumicro.comhimedialabs.com If the microorganism ferments melibiose, it produces acidic byproducts, causing the pH to drop and the indicator to change color, signifying a positive result. himedialabs.com
| Organism Group | Melibiose Fermenting (+) Species (Examples) | Melibiose Non-Fermenting (-) Species (Examples) | Reference |
|---|---|---|---|
| Yeast | Saccharomyces pastorianus | Saccharomyces cerevisiae | wikipedia.orgebi.ac.uk |
| Bacteria (Streptococcus) | Used to differentiate S. mutans and S. sobrinus | (Depends on strain) | nih.gov |
| Bacteria (Enterobacteriaceae) | Some Klebsiella spp., Enterobacter spp. | Some Salmonella spp., Escherichia coli | sigmaaldrich.com |
Glycoscience and Oligosaccharide Engineering
The unique structure of melibiose makes it a useful building block in the field of glycoscience for creating more complex carbohydrates with specific functions.
Enzymatic Synthesis of Novel Oligosaccharides via Transglycosylation using Melibiose as a Substrate
Melibiose is an effective glycosyl donor for the synthesis of novel oligosaccharides through a process called transglycosylation. researchgate.net This reaction is catalyzed by α-galactosidase enzymes. nih.gov Under conditions of high melibiose concentration, the enzyme transfers the galactose unit to an acceptor molecule (another sugar) rather than to water (hydrolysis). nih.govmdpi.com This process results in the formation of new, often more complex, oligosaccharides that are not easily produced through traditional chemical synthesis. Researchers have successfully used α-galactosidases from various microbial sources to synthesize different galacto-oligosaccharides (GOS) from melibiose. nih.govnih.gov Furthermore, protein engineering techniques, such as site-directed mutagenesis, have been used to modify these enzymes to improve their transglycosylation efficiency or to control the specific type of glycosidic bond formed, paving the way for the tailored production of oligosaccharides for applications in food and medicine. nih.gov
Research into Melibiose-Derived Advanced Glycation End-Products (MAGE)
A significant and relatively new area of research involves the study of advanced glycation end-products (AGEs) derived from melibiose, known as MAGE. nih.gov AGEs are complex compounds formed through a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids. nih.gov While the formation of AGEs from sugars like glucose is well-studied and linked to aging and various diseases, MAGE represents a novel class of these products.
Studies have shown that MAGE can be formed in a laboratory setting when melibiose reacts with proteins, with the reaction being particularly efficient in low-water (anhydrous) conditions. nih.govmdpi.com Intriguingly, researchers have generated monoclonal antibodies against these synthetic MAGEs and used them to detect naturally occurring MAGE analogs in human and animal tissues. nih.govresearchgate.net These natural MAGEs have been identified on important blood proteins, including serum albumin and immunoglobulins, with distinct patterns observed between healthy individuals and patients with conditions like diabetes and cancer. researchgate.net The discovery of MAGE opens up new avenues for understanding the pathology of various diseases and may lead to the development of new diagnostic markers or therapeutic targets. nih.gov
Mechanisms of MAGE Formation and Structural Characterization
Non-enzymatic glycation, a reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids, leads to the formation of a diverse group of compounds known as advanced glycation end-products (AGEs). nih.gov Melibiose can participate in this process to form a specific type of AGE known as a melibiose-derived advanced glycation end-product (MAGE). nih.govd-nb.info
The conditions under which glycation occurs significantly influence the efficiency and nature of MAGE formation. Research using myoglobin (B1173299) as a model protein has shown that MAGE is generated more efficiently under dry-heating, anhydrous conditions compared to conventional glycation in an aqueous solution. nih.govnih.gov Analysis via liquid chromatography coupled with mass spectrometry revealed that glycation in a dry state resulted in a higher percentage of modifications containing an intact melibiose moiety (21.9%) compared to the reaction in an aqueous solvent (15.6%). nih.gov These MAGE adducts form on lysine, arginine, and histidine residues of the protein. nih.govnih.gov
Structurally, MAGEs have been identified as a set of isomers of the fructosamine (B8680336) moiety, existing in both open-chain and cyclic forms. nih.gov The initial step in MAGE formation is the coupling of the intact melibiose disaccharide to the protein. nih.gov This intermediate product can then undergo further rearrangements to form more advanced, cross-linked structures. nih.govnih.gov Interestingly, in vitro studies have shown that the glycation pathway with melibiose under anhydrous conditions can lead to the formation of other AGEs, such as those derived from methylglyoxal (B44143) (MGO). nih.gov An in vivo analog of the synthetically produced MAGE has been detected in various tissues of humans and other vertebrates, suggesting its physiological relevance. d-nb.infonih.gov This naturally occurring epitope, designated AGE10, has been identified on several proteins in human body fluids, including serum albumin and immunoglobulins. researchgate.netresearchgate.net
Investigation of MAGE-Induced Cellular Responses (e.g., Activation of NF-κB)
Advanced glycation end-products are known to elicit cellular responses, often by interacting with specific receptors like the Receptor for Advanced Glycation End Products (RAGE), which can trigger inflammatory pathways. nih.govresearchgate.netscielo.br The activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key event in this process, leading to the expression of pro-inflammatory cytokines. researchgate.netscielo.br
Studies have shown that MAGEs possess strong pro-inflammatory properties. nih.gov In one study, MAGEs synthesized using a high-temperature microwave method (HTMS) with myoglobin and melibiose were found to strongly activate NF-κB in human monocytic cells. This indicates that MAGEs can directly contribute to inflammatory signaling. The interaction of AGEs with RAGE is a primary mechanism for NF-κB activation, which in turn increases the transcription of cytokines such as TNF-α, IL-6, and IL-1, promoting inflammation and oxidative stress. researchgate.net The accumulation of MAGE has been associated with complications of diabetes and has been found in higher levels in patients with hypertension and ischemic stroke, highlighting its potential role in pathology. researchgate.netresearchgate.net
Melibiose as a Biological Modulator in Model Systems
Beyond its role as a precursor to AGEs, melibiose itself exhibits significant biological activity, influencing nutrient absorption and demonstrating neuroprotective effects in various experimental models.
Influence on Quercetin (B1663063) Glycoside Hydrolysis and Absorption in Rodent Intestinal Models
Quercetin is a flavonoid with numerous reported health benefits, but its bioavailability is typically low. nih.gov It is often present in plants as glycosides, which must be hydrolyzed to the aglycone form to be absorbed. nih.gov Research in rodent models has demonstrated that melibiose can significantly promote the absorption of quercetin glycosides.
In a study using ligated small intestinal loops of anesthetized rats, the co-instillation of melibiose with a water-soluble quercetin-3-O-glucoside mixture (Q3GM) resulted in a considerably higher plasma concentration of quercetin derivatives in the portal blood compared to the group without melibiose. researchgate.netnih.gov The mechanism behind this enhanced absorption is the increased hydrolysis of the quercetin glycoside in the intestinal lumen. Melibiose was found to enhance the activity of β-glucosidase in the small intestinal brush border membrane, the enzyme responsible for cleaving the glycosidic linkage. nih.gov Further investigation revealed that the α-1,6 glycosidic linkage present in melibiose is the key structural feature for this effect, as another disaccharide with the same linkage, isomaltose, also promoted quercetin glycoside hydrolysis. nih.gov
Exploration of Neuroprotective Potential in In Vitro and In Vivo Disease Models (e.g., MPTP-induced Parkinson's disease mice)
Emerging research has highlighted the neuroprotective potential of melibiose, particularly in models of Parkinson's disease (PD). PD is characterized by the progressive loss of dopaminergic neurons and the aggregation of the protein α-synuclein.
In vitro studies have shown that melibiose can inhibit the aggregation of α-synuclein. It was also found to reduce α-synuclein aggregation and associated oxidative stress in dopaminergic neurons derived from SH-SY5Y cells. This protective effect is linked to the up-regulation of autophagy, a cellular process for clearing aggregate-prone proteins, and the activation of the NRF2 pathway, which is involved in the anti-oxidative stress response.
These findings are supported by in vivo studies. In a mouse model of PD induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), treatment with melibiose significantly rescued motor deficits. The melibiose-treated mice showed increased dopamine (B1211576) levels in the striatum, reduced reactivity of microglia and astrocytes (markers of neuroinflammation), and decreased levels of the oxidative stress marker 4-HNE. Furthermore, melibiose treatment up-regulated the expression of antioxidant genes (SOD2, NRF2, NQO1) and enhanced autophagy in the ventral midbrain. These results indicate that melibiose protects dopaminergic neurons by mitigating oxidative stress, reducing neuroinflammation, and up-regulating autophagy.
Genetic Engineering and Metabolic Engineering Applications (Non-GMO approaches)
The ability to utilize melibiose is a variable trait among industrially important microorganisms like the yeast Saccharomyces cerevisiae. Many baker's yeast strains lack the MEL genes, which encode the enzyme α-galactosidase, necessary to break down melibiose into glucose and galactose. Genetic engineering has been used to construct yeast strains that express the MEL1 gene, enabling them to utilize melibiose.
More recently, research has focused on non-GMO approaches to modulate microbial metabolism. One study demonstrated that certain dietary compounds could influence bacterial gene expression and enhance the production of prebiotics like melibiose. Specifically, the dietary compound genistein (B1671435) was shown to cause a 78-fold increase in the expression of the gene for the melibiose operon regulatory protein in bacteria. This up-regulation enhanced the production of melibiose, highlighting a potential non-GMO strategy for microbial metabolic engineering. Such approaches could be applied in various biotechnological applications to improve the performance of microorganisms without direct genetic modification.
Q & A
Q. What meta-analysis frameworks reconcile conflicting reports on this compound’s solubility in polar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
